N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide
Description
N-[(4-Phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide is a synthetic organic compound characterized by a central ethanediamide (oxalamide) linker connecting two distinct moieties: a 4-phenyloxan-4-ylmethyl group and a pyridin-3-yl group. The pyridin-3-yl group introduces aromaticity and hydrogen-bonding capabilities, which may enhance interactions with biological targets.
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-17(18(24)22-16-7-4-10-20-13-16)21-14-19(8-11-25-12-9-19)15-5-2-1-3-6-15/h1-7,10,13H,8-9,11-12,14H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOVEAGLZUWJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation. The pyridine moiety is then attached via a nucleophilic substitution reaction. The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide are compared below with analogous compounds from the literature.
Structural Analogues with Pyridinyl and Amide Functionalities
Key Structural Comparisons
- Linker Diversity: The ethanediamide linker in the target compound differs from the acrylamido linker in chidamide () and the single amide bond in compounds like 4d () and N-(4-(pyridin-3-yl)phenyl)acetamide ().
- Heterocyclic Moieties : The tetrahydropyran (oxan) ring in the target compound contrasts with the thiazole ring in 4d () and the morpholine/piperazine groups in other analogues. Saturated oxygen-containing rings (e.g., oxan) may improve metabolic stability compared to nitrogen-containing heterocycles .
- Pyridine Substitution : The pyridin-3-yl group in the target compound is analogous to that in chidamide () but differs from pyridin-4-yl derivatives (). Pyridin-3-yl’s meta-substitution pattern may influence binding orientation in enzymatic pockets .
Physicochemical Properties
- Lipophilicity : The 4-phenyloxan group in the target compound likely increases logP compared to simpler pyridinyl acetamides (). This could enhance membrane permeability but reduce aqueous solubility .
- Hydrogen-Bonding Capacity : The ethanediamide linker provides two hydrogen-bond acceptors (carbonyl groups), surpassing the single amide in compounds like 4d (). This feature may improve target affinity .
Biological Activity
N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, which includes a pyridine moiety and an oxane derivative, suggests possible interactions with biological targets, particularly in the context of drug development.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : Some derivatives of this compound have shown promising antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
- Neuroprotective Effects : Research has indicated that certain compounds in this class may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Anticancer Studies
A study conducted on a series of N-substituted pyridine derivatives demonstrated significant anticancer activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound led to a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 15 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| A549 | 14 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of this compound. For instance, substituents on the phenyl ring have been shown to influence both potency and selectivity towards different biological targets.
- Structure-Activity Relationship (SAR) : Variations in the alkyl chain length and functional groups attached to the pyridine ring significantly affect the compound's efficacy and safety profile.
- Mechanistic Insights : Studies utilizing flow cytometry and Western blot analysis have elucidated that the compound activates caspase pathways leading to programmed cell death in cancer cells, while also modulating inflammatory cytokines in microbial infections.
Q & A
Q. What are the key considerations in designing a synthetic route for N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide?
- Methodological Answer: Focus on protecting sensitive functional groups (e.g., amides, pyridinyl rings) during synthesis. Use orthogonal protecting strategies for the ethanediamide backbone and aromatic substituents. Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like hydrolysis of the oxan ring or undesired cyclization. For example, highlights the importance of reagent selection to preserve reactive sites in structurally similar thieno-pyrazole derivatives .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Employ a combination of NMR (1H, 13C, 2D-COSY for connectivity), HRMS (to verify molecular formula), and IR spectroscopy (to confirm amide C=O stretches). Compare spectral data with structurally analogous compounds, such as N'-[(2H-1,3-benzodioxol-5-yl)methyl] derivatives, where NMR confirmed regiochemistry of fused rings .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s amide and pyridinyl motifs, which are common in ATP-binding site interactions. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity studies. suggests similar pyridazinyl acetamides are screened against cancer cell lines (e.g., MCF-7) with IC50 determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Methodological Answer: Systematically modify substituents on the oxan and pyridinyl rings. For example:
- Replace the 4-phenyl group on the oxan ring with electron-withdrawing groups (e.g., -CF3) to assess effects on metabolic stability.
- Introduce methyl or methoxy groups on the pyridinyl ring to probe steric/electronic influences.
demonstrates SAR workflows for biamide derivatives, where trifluoromethyl groups enhanced lipophilicity and target engagement .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Conduct comparative assays under standardized conditions (e.g., cell line provenance, assay buffers). Validate target specificity using CRISPR-knockout models or competitive binding assays. For example, highlights discrepancies in thieno-pyrimidinone analogs due to off-target effects, resolved via proteome-wide affinity profiling .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
- Methodological Answer: Use molecular dynamics (MD) to predict solubility and membrane permeability, focusing on the ethanediamide linker’s flexibility. Apply QSAR models to correlate logP and polar surface area with bioavailability. notes that trifluoromethyl groups in pyrimidine derivatives improved metabolic stability via in silico ADMET profiling .
Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?
- Methodological Answer: Use LC-HRMS/MS with collision-induced dissociation (CID) to identify hydrolytic or oxidative degradation pathways. For example, used LC-MS to track imidazolyl-pyridazinyl acetamide decomposition under acidic conditions, revealing thioether bond cleavage as a major pathway .
Data Contradiction Analysis
Q. How to address conflicting spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer: Re-examine solvent purity (e.g., deuterated solvent lot variations) and calibration standards. Perform variable-temperature NMR to detect conformational equilibria. resolved discrepancies in benzodioxolylmethyl derivatives by identifying rotameric forms of the ethanediamide group .
Q. Why might biological activity vary between enantiomers or polymorphs?
- Methodological Answer: Separate enantiomers via chiral HPLC or crystallography (e.g., ’s use of X-ray diffraction for pyridin-2-amine derivatives) . Test polymorphs in parallel assays; found hydroxyethyl substituents in 4-hydroxyphenylglycine analogs exhibited stereospecific receptor binding .
Tables for Key Comparisons
| Structural Analog | Key Modification | Impact on Activity | Source |
|---|---|---|---|
| N'-[3-(methylsulfanyl)phenyl] derivatives | Methylsulfanyl group on phenyl | Enhanced CYP450 inhibition | |
| Thieno[2,3-d]pyrimidin-3-yl acetamides | Oxadiazolyl substituent | Improved anticancer potency (IC50 < 1 µM) | |
| Pyrido[2,3-d]pyrimidine derivatives | Trifluoromethyl group | Increased metabolic half-life (t1/2 > 6h) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
